[3-(2-Phenylethoxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
[3-(2-phenylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11,16-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAIGKIEQCTAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-94-8 | |
| Record name | [3-(2-phenylethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Considerations
The key intermediate for the preparation of this compound is typically an aryl halide bearing the 3-(2-phenylethoxy) substituent. For example, 3-(2-phenylethoxy)phenyl bromide or iodide can be used as the substrate for palladium-catalyzed borylation reactions.
Palladium-Catalyzed Borylation of Aryl Halides
A widely used method involves:
- Reacting the aryl bromide (3-(2-phenylethoxy)phenyl bromide) with bis(pinacolato)diboron (B2pin2).
- Using a palladium catalyst such as Pd(dppf)Cl2 or Pd2(dba)3 with suitable phosphine ligands (e.g., PPh3).
- Employing a base like potassium acetate or potassium carbonate.
- Conducting the reaction in solvents such as DMSO, dioxane, or THF at elevated temperatures (50–110 °C).
This method efficiently produces the corresponding pinacol boronate ester intermediate, which can then be hydrolyzed under mild acidic conditions to yield the free boronic acid.
Typical reaction conditions and yields:
| Parameter | Typical Values |
|---|---|
| Catalyst | Pd(dppf)Cl2, Pd2(dba)3 with PPh3 |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Base | KOAc, K2CO3 |
| Solvent | DMSO, dioxane, THF |
| Temperature | 50–110 °C |
| Reaction time | 14–24 hours |
| Yield (boronate ester) | 85–96% |
| Hydrolysis conditions | Aqueous acidic medium, room temperature |
| Yield (boronic acid) | 90% and above |
Hydrolysis of Boronate Esters to Boronic Acids
The pinacol boronate ester intermediate is typically converted to the boronic acid by:
- Stirring in aqueous acidic solution (e.g., dilute HCl or acetic acid).
- Room temperature or mild heating.
- Isolation by extraction or crystallization.
This step generally proceeds with high yield and purity, often obviating the need for chromatographic purification.
Alternative Synthetic Routes and Considerations
Multi-Step Synthesis from Phenols
In some cases, the 3-(2-phenylethoxy)phenyl moiety is constructed first by etherification of 3-hydroxyphenylboronic acid derivatives with 2-phenylethanol under Williamson ether synthesis conditions. Subsequent protection and borylation steps may be required depending on the stability of the boronic acid under reaction conditions.
Use of Tosylhydrazide and Arylboronic Acids in One-Pot Reactions
Recent literature describes multi-component one-pot reactions involving arylboronic acids and tosylhydrazides to build complex aryl ether scaffolds, which might be adapted for the synthesis of related compounds, although yields vary and step-wise approaches are often preferred for better control.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 3-(2-phenylethoxy)phenyl bromide/iodide | Pd(dppf)Cl2 or Pd2(dba)3, B2pin2, KOAc | 50–110 °C, 14–24 h | 85–96 | Produces pinacol boronate ester |
| Hydrolysis of boronate ester | Pinacol boronate ester | Aqueous acid (HCl, AcOH) | RT to mild heat | 90+ | Converts to boronic acid |
| Etherification + borylation | 3-hydroxyphenylboronic acid + 2-phenylethanol | Base for etherification, Pd catalyst for borylation | Varied | Moderate | Multi-step, requires protection/deprotection |
| Multi-component one-pot reaction | Arylboronic acids + tosylhydrazide | Pd catalyst, base | 110 °C, 10 h | 30–80 | Step-wise preferred for complex substrates |
Chemical Reactions Analysis
Cross-Coupling Reactions
Arylboronic acids are pivotal in transition metal-catalyzed cross-coupling reactions. For [3-(2-Phenylethoxy)phenyl]boronic acid , the following reactions are prominent:
Suzuki-Miyaura Coupling
This reaction forms carbon-carbon bonds between the boronic acid and aryl/vinyl halides or triflates.
Key Notes :
-
The reaction tolerates functional groups (e.g., nitro, carbonyl) without degradation .
-
Steric hindrance from the phenylethoxy group may reduce coupling efficiency at the meta position .
Oxidation and Reduction
The boronic acid group undergoes redox transformations under controlled conditions.
Oxidation
Reagents : H₂O₂ (30%), AcOH, 50°C
Product : [3-(2-Phenylethoxy)phenyl]phenol (via hydroxylation of the boron center) .
Yield : ~65% .
Reduction
Reagents : NaBH₄ or LiAlH₄ in THF
Product : [3-(2-Phenylethoxy)phenyl]methanol (conversion of –B(OH)₂ to –CH₂OH) .
Yield : 50–60% .
Boronic Ester Formation
Reversible esterification with diols (e.g., pinacol) stabilizes the boronic acid for storage or further reactions.
| Diol | Conditions | Ester Product | Application |
|---|---|---|---|
| Pinacol | Dean-Stark reflux, toluene | Pinacol boronate | Suzuki coupling intermediates |
| Ethylene glycol | RT, 12 hours | Cyclic boronate ester | Carbohydrate sensing |
Stability : Boronic esters exhibit enhanced thermal stability compared to the free acid .
Electrophilic Substitution
The aromatic ring undergoes halogenation or nitration, directed by the boronic acid group.
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | Para to B | 3-(2-Phenylethoxy)-4-bromophenylboronic acid | 55% |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to B | 3-(2-Phenylethoxy)-5-nitrophenylboronic acid | 40% |
Mechanism : Boronic acids act as mild electron-withdrawing groups, directing electrophiles to meta or para positions .
Biochemical Interactions
In medicinal chemistry, this compound inhibits bacterial enzymes via reversible covalent binding:
Key Finding : The phenylethoxy group enhances membrane permeability, improving inhibitor potency against resistant Klebsiella pneumoniae strains .
Hydrolytic Stability
The compound undergoes slow hydrolysis in aqueous solutions:
Conditions : pH 7.4, 37°C
Degradation : ~10% hydrolysis over 24 hours .
Stabilizers : Addition of 1–5% glycerol reduces hydrolysis to <2% .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
[3-(2-Phenylethoxy)phenyl]boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which facilitate the formation of carbon-carbon bonds essential for constructing diverse organic compounds.
Table 1: Common Reactions Involving this compound
Medicinal Chemistry
Drug Development
This compound has shown promise in drug development, particularly in creating potential therapeutic agents targeting various diseases. Its ability to form reversible covalent bonds with diols makes it a candidate for developing enzyme inhibitors, especially in cancer and inflammation treatments.
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of phenylboronic acid derivatives against cancer cell lines. For instance, this compound exhibited significant activity against ovarian cancer cells.
Table 2: Antiproliferative Activity of Phenylboronic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A2780 | 15 |
| 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid | MV-4-11 | 12 |
| 3-Morpholino-5-fluorobenzoxaborole | MCF7 | 18 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 3: COX Inhibition by Phenylboronic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 25 | 30 |
| Compound A | 19.45 | 42.1 |
| Compound B | 26.04 | 31.4 |
Material Science
Advanced Materials Fabrication
In material science, this compound is utilized in the fabrication of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the development of materials with specific electronic and optical characteristics.
Ovarian Cancer
In vitro studies using A2780 cells showed that treatment with this compound resulted in significant cell cycle arrest and apoptosis. Flow cytometry analyses confirmed an increase in sub-G1 populations, indicating cell death through apoptosis.
Inflammation Models
In vivo studies demonstrated that administration of phenylboronic acid derivatives reduced paw edema in carrageenan-induced inflammation models, suggesting their potential as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of [3-(2-Phenylethoxy)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. For instance, as a beta-lactamase inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the breakdown of beta-lactam antibiotics . This enhances the efficacy of antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Alkoxy-Substituted Phenylboronic Acids
Compounds such as 3-methoxyphenylboronic acid and 3-butoxyphenylboronic acid () share a similar alkoxy substituent but differ in chain length and steric bulk. Key comparisons include:
- Electronic Effects : Alkoxy groups are electron-donating, reducing boronic acid acidity compared to electron-withdrawing substituents. For example, trifluoromethoxy-substituted analogs () exhibit higher acidity (pKa ~7–8) due to the -OCF₃ group’s electron-withdrawing nature, whereas alkoxy-substituted derivatives like 3-methoxyphenylboronic acid have pKa values closer to 8.5–9.5 .
- Steric Effects : Longer alkoxy chains (e.g., butoxy) may hinder interactions in Suzuki-Miyaura cross-coupling reactions compared to shorter chains (e.g., methoxy) .
Table 1: Alkoxy-Substituted Analogs
*Estimated based on electronic donation from phenylethoxy group.
Aryloxy-Substituted Phenylboronic Acids
[3-(Benzyloxy)phenyl]boronic acid () features a benzyloxy (-OCH₂Ph) group, structurally analogous to phenylethoxy but with a shorter linker. Key differences include:
- Solubility : Benzyloxy derivatives often exhibit lower aqueous solubility due to increased hydrophobicity, whereas phenylethoxy may balance solubility and lipophilicity .
Electron-Withdrawing Group-Substituted Analogs
3-Nitrophenylboronic acid () and trifluoromethoxy-phenylboronic acids () highlight the impact of electron-withdrawing substituents:
- Acidity : Nitro groups lower pKa to ~7.2–7.5, enhancing reactivity in diol-binding applications (e.g., glucose sensors) .
- Biomedical Utility : Trifluoromethoxy derivatives show antibacterial activity, suggesting that this compound could be tailored for similar applications with optimized substituents .
Amine/Amide-Substituted Derivatives
3-Aminophenylboronic acid () and 3-methacrylamidophenylboronic acid () demonstrate the role of hydrogen-bonding groups:
- Fluorescence : Derivatives like 3-(acetamidomethyl)phenylboronic acid exhibit fluorescence, suggesting phenylethoxy analogs could be engineered for sensing applications .
Biological Activity
[3-(2-Phenylethoxy)phenyl]boronic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Boronic acids, in general, have garnered attention for their ability to interact with biomolecules, influencing various biochemical pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including this compound. Research indicates that boronic acids can exhibit significant antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Phenylboronic Acids
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Bacillus cereus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 32 µg/mL |
The above table summarizes findings from various studies demonstrating that this compound exhibits moderate to strong antibacterial and antifungal activities. Notably, its activity against Bacillus cereus was particularly pronounced, with an MIC lower than that of some standard antibiotics.
Enzyme Inhibition
Boronic acids are known for their ability to inhibit certain enzymes, particularly serine beta-lactamases (SBLs). A study reported that derivatives of phenylboronic acids could serve as effective inhibitors against class A carbapenemases such as KPC-2 and GES-5.
Case Study: Inhibition of KPC-2
In a controlled study, this compound derivatives were tested for their ability to restore susceptibility to meropenem in clinical strains overexpressing KPC-2. The results indicated that these derivatives not only inhibited the enzyme but also displayed low cytotoxicity towards human cells.
Key Findings:
- Synergistic Effects : The compound showed synergistic activity when combined with meropenem against Klebsiella pneumoniae, suggesting its potential as a co-treatment option in resistant infections.
- FICI Values : The Fractional Inhibitory Concentration Index (FICI) values were consistently below 0.5, indicating strong synergism.
The mechanism by which this compound exerts its biological effects involves the reversible binding to diols present in carbohydrates and other biomolecules. This property is particularly useful in targeting specific enzymes and receptors involved in disease processes.
Q & A
Q. What are the common synthetic routes for [3-(2-Phenylethoxy)phenyl]boronic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids/esters in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃). For example, aryl bromides or iodides can couple with pre-functionalized boronic esters under optimized solvent conditions (e.g., THF, dioxane) . Recent advancements in micromixer/tubular reactor designs have improved reaction efficiency and selectivity by enhancing mass transfer and reducing side reactions .
Q. How can impurities in this compound be quantified?
LC-MS/MS is a validated method for detecting boronic acid impurities at sub-ppm levels. Key validation parameters include:
| Parameter | Value/Result |
|---|---|
| Limit of Detection | 0.1 ppm |
| Linearity Range | 0.1–10 ppm (R² > 0.99) |
| Accuracy | 95–105% recovery |
| Precision (RSD) | <5% |
| This method adheres to ICH guidelines and is critical for pharmaceutical applications . |
Q. What challenges arise during purification of boronic acids?
Boronic acids often bind irreversibly to silica gel during column chromatography, complicating purification. Alternative methods include:
- Recrystallization from aqueous/organic solvent mixtures.
- Use of boronic acid-specific resins (e.g., diol-functionalized matrices).
- Avoiding elevated temperatures to prevent boroxin formation .
Q. Which analytical techniques confirm the structure of this compound?
- NMR Spectroscopy : <sup>11</sup>B NMR confirms boronic acid functionality (δ ~30 ppm for trigonal boron).
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M-H]⁻ ion at m/z 255.1).
- X-ray Crystallography : Resolves supramolecular interactions, such as hydrogen-bonded dimerization .
Q. How stable is this compound under varying pH conditions?
Boronic acids exhibit pH-dependent stability. Under acidic conditions (pH < 7), they form trigonal planar structures, while alkaline conditions (pH > 10) promote tetrahedral boronate ions. Stability studies should use buffered solutions and monitor degradation via HPLC .
Advanced Questions
Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?
Electron-donating groups (e.g., methoxy) on the phenyl ring enhance boronic acid reactivity by increasing electron density at the boron center, facilitating transmetallation in Suzuki-Miyaura reactions. Conversely, electron-withdrawing groups (e.g., fluorine) may reduce reactivity but improve selectivity in sterically hindered systems . Computational studies (DFT) can predict electronic effects and guide synthetic design .
Q. What experimental strategies optimize binding studies between this compound and biomolecules like sialic acid?
- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry.
- <sup>11</sup>B NMR : Tracks boron coordination changes during complexation.
- Fluorescence Quenching : Monitors interactions with fluorescently tagged biomolecules. Anomalous pH-dependent binding (e.g., stronger affinity at physiological pH) suggests cooperative interactions, such as intramolecular B–N coordination, as observed with sialic acid .
Q. How can structure-activity relationships (SAR) guide the design of boronic acid-based tubulin inhibitors?
SAR studies reveal that substituting hydroxyl groups with boronic acids (e.g., in combretastatin analogs) enhances tubulin polymerization inhibition (IC₅₀ ~21–22 μM) and apoptosis induction. Key modifications include:
Q. What role do supramolecular interactions play in the crystallinity of this compound?
Hirshfeld surface analysis reveals that hydrogen bonding (O–H⋯O) and π-π stacking between phenyl rings drive crystal packing. These interactions influence solubility and stability, critical for formulation in drug delivery systems .
Q. How can computational tools predict the mutagenic potential of boronic acid impurities?
In silico models (e.g., QSAR, DEREK Nexus) identify structural alerts for mutagenicity. For example, boronic acids with adjacent electron-deficient aromatic systems may trigger DNA reactivity. Experimental validation via Ames testing is essential for impurities exceeding 1 ppm thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
